molecular formula C25H33FO7 B12417429 21-Methoxy Triamcinolone acetonide-d3

21-Methoxy Triamcinolone acetonide-d3

Cat. No.: B12417429
M. Wt: 467.5 g/mol
InChI Key: PWLCESSADNLVMG-MRLQJPKJSA-N
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Description

21-Methoxy Triamcinolone acetonide-d3: is a deuterated form of 21-Methoxy Triamcinolone acetonide. It is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a methoxy group at the 21st position and deuterium atoms replacing hydrogen atoms, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Methoxy Triamcinolone acetonide-d3 involves multiple steps, starting from the parent compound, Triamcinolone acetonide. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 21-Methoxy Triamcinolone acetonide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted methoxy compounds .

Scientific Research Applications

21-Methoxy Triamcinolone acetonide-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-Methoxy Triamcinolone acetonide-d3 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: 21-Methoxy Triamcinolone acetonide-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C25H33FO7

Molecular Weight

467.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-[2-hydroxy-2-(trideuteriomethoxy)acetyl]-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1/i5D3

InChI Key

PWLCESSADNLVMG-MRLQJPKJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C

Origin of Product

United States

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